molecular formula C19H15ClO B3326926 3-Chlorophenyldiphenylmethanol CAS No. 29647-82-3

3-Chlorophenyldiphenylmethanol

Cat. No. B3326926
CAS RN: 29647-82-3
M. Wt: 294.8 g/mol
InChI Key: SYRDONZIYFYBHS-UHFFFAOYSA-N
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Description

3-Chlorophenyldiphenylmethanol (3-CPDM) is a synthetic compound that has been studied for its wide range of applications in scientific research. 3-CPDM is a versatile compound that has been used in numerous experiments to study its biochemical and physiological effects. It is a stable compound that is easily synthesized, making it a popular choice for research purposes.

Scientific Research Applications

3-Chlorophenyldiphenylmethanol has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of different drugs on the brain, as well as in studies of the effects of environmental pollutants on the human body. It has also been used in studies of the effects of certain hormones and other molecules on the growth and development of cells. Additionally, 3-Chlorophenyldiphenylmethanol has been used in studies of the effects of certain drugs on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 3-Chlorophenyldiphenylmethanol is not known, but it is thought to be related to its ability to bind to certain proteins and receptors in the body. It is believed that 3-Chlorophenyldiphenylmethanol binds to certain receptors in the brain, which then triggers a cascade of biochemical reactions that produce a variety of physiological effects.
Biochemical and Physiological Effects
3-Chlorophenyldiphenylmethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have an effect on the metabolism of certain molecules. Additionally, 3-Chlorophenyldiphenylmethanol has been shown to have an effect on the nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chlorophenyldiphenylmethanol in laboratory experiments is that it is a stable compound that is easily synthesized. Additionally, 3-Chlorophenyldiphenylmethanol is a relatively inexpensive compound, making it a cost-effective choice for research purposes. However, there are some limitations to using 3-Chlorophenyldiphenylmethanol in laboratory experiments. For example, it is not known exactly how 3-Chlorophenyldiphenylmethanol binds to certain proteins and receptors in the body, so it is difficult to predict the exact effects that it will have on the body. Additionally, 3-Chlorophenyldiphenylmethanol has a relatively short half-life, so its effects may not be sustained over long periods of time.

Future Directions

There are a number of potential future directions for 3-Chlorophenyldiphenylmethanol research. One potential direction is to further investigate its mechanism of action and its effects on the body. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-Chlorophenyldiphenylmethanol, such as its use in the treatment of certain diseases or conditions. Additionally, further research could be conducted to explore the potential environmental applications of 3-Chlorophenyldiphenylmethanol, such as its use in the cleanup of certain hazardous materials. Finally, further research could be conducted to explore the potential industrial applications of 3-Chlorophenyldiphenylmethanol, such as its use in the manufacture of certain products.

properties

IUPAC Name

(3-chlorophenyl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO/c20-18-13-7-12-17(14-18)19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRDONZIYFYBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)diphenylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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